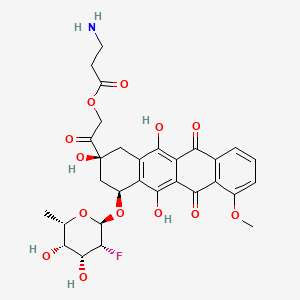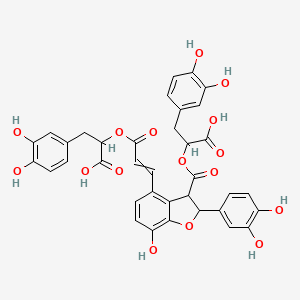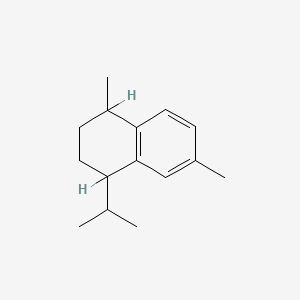
1,6-Dimethyl-4-isopropyltetralin
Übersicht
Beschreibung
Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in urine. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, calamenene can be found in a number of food items such as guava, allspice, ginger, and common oregano. This makes calamenene a potential biomarker for the consumption of these food products.
(E)-Calamene is a sesquiterpene.
Wissenschaftliche Forschungsanwendungen
Musk Odorant Formation
1,1-Dimethyl-7-isopropyltetralin, related to 1,6-Dimethyl-4-isopropyltetralin, is formed via a rearrangement-dehydrogenation of longifolene. This compound has a weak musk odor and is used in fragrance chemistry (Kettenes, Lierop, Wal, & Sipma, 2010).
Chemosystematic Relevance in Cretaceous Ambers
1,6-Dimethyl-5-isopentyltetralin, a structural variant, is a major component in the organic solvent extractable fraction of Cretaceous ambers. It's used for chemosystematic studies, helping to identify different compositional families of ambers (Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016).
Role in Medicinal Chemistry
The gem-dimethyl moiety, a feature in many natural products including 1,6-Dimethyl-4-isopropyltetralin, is significant in medicinal chemistry. It's utilized for developing bioactive molecules due to its influence on potency, selectivity, toxicity mitigation, and pharmacokinetics (Talele, 2017).
Antitumor Drug Development
Dimethyltin derived antitumor drugs, which may involve structures similar to 1,6-Dimethyl-4-isopropyltetralin, have been developed and evaluated for their activity against various human tumor cell lines (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Key Precursor in Organic Synthesis
1,6-Dimethyl-4-isopropyltetralin derivatives are used as key precursors in the synthesis of compounds like dimethylnaphthalene, which have applications in various industrial processes (Kim, Lee, Kim, & Kim, 2005).
Metalloenzyme Inhibition Studies
Structurally similar compounds to 1,6-Dimethyl-4-isopropyltetralin are investigated for their role in inhibiting iron-containing metalloenzymes, contributing to the understanding of disease mechanisms and drug development (Liu, Kayyali, Hider, Porter, & Theobald, 2002).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJIOWQJWHTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862006 | |
| Record name | 4-Isopropyl-1,6-dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-4-isopropyltetralin | |
CAS RN |
6617-49-8, 1406-50-4 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006617498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-1,6-dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Calamene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)
![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)
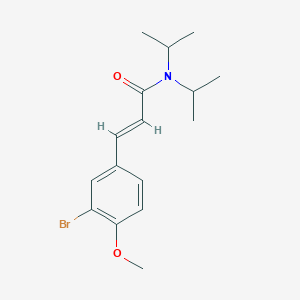
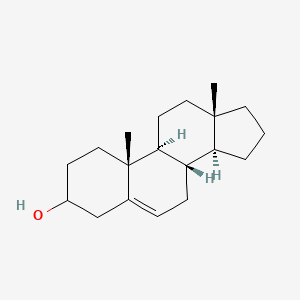
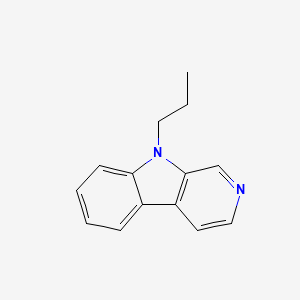


![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)


